![molecular formula C15H19N3O4S2 B5040977 2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5040977.png)
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common route includes the initial formation of the thiazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Its potential as a drug candidate is being explored for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: Features a thiazole ring and has potential medicinal applications.
Uniqueness
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-10-7-12(22-4)13(8-11(10)2)24(20,21)18(3)9-14(19)17-15-16-5-6-23-15/h5-8H,9H2,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVBFJQNPNNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC2=NC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol](/img/structure/B5040897.png)
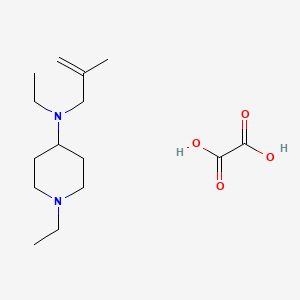
![3-chloro-N-[3-(diethylamino)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5040911.png)
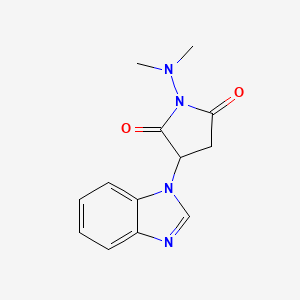
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-quinolinecarboxamide](/img/structure/B5040953.png)
![2-Methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5040961.png)
![butyl [5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5040968.png)
![methyl 3-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]-4-methylbenzoate](/img/structure/B5040973.png)
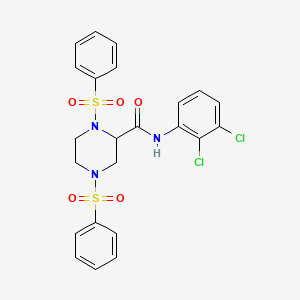
![5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5040989.png)
![5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5040998.png)
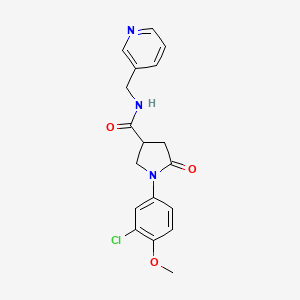
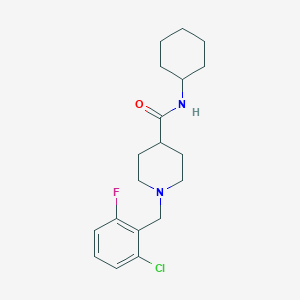
![1-(2-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5041016.png)
